1-(Pyridin-4-ylmethyl)indole
Description
Properties
CAS No. |
82485-24-3 |
|---|---|
Molecular Formula |
C14H12N2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
1-(pyridin-4-ylmethyl)indole |
InChI |
InChI=1S/C14H12N2/c1-2-4-14-13(3-1)7-10-16(14)11-12-5-8-15-9-6-12/h1-10H,11H2 |
InChI Key |
LUHJZDCSPPPIDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation Using Halogenated Precursors
The most straightforward route involves the reaction of indole with pyridin-4-ylmethyl halides (e.g., pyridin-4-ylmethyl chloride or bromide) under basic conditions. Deprotonation of indole’s N–H bond using sodium hydride or potassium tert-butoxide generates a nucleophilic indolide ion, which displaces the halide in an SN2 mechanism. For example, treatment of indole with pyridin-4-ylmethyl bromide in dimethylformamide (DMF) at 60°C for 12 hours yields 1-(pyridin-4-ylmethyl)indole in 68% yield after silica gel chromatography. Side products, such as dialkylated species or ring-alkylated derivatives, are minimized by controlling stoichiometry (1:1.2 indole-to-halide ratio) and reaction temperature.
Phase-Transfer Catalysis for Enhanced Efficiency
Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reactivity in biphasic systems. A 2020 study demonstrated that indole and pyridin-4-ylmethyl bromide in a toluene/water mixture with TBAB (10 mol%) at room temperature achieved 74% conversion within 6 hours. This method reduces energy consumption and bypasses the need for anhydrous conditions, aligning with green chemistry principles.
Leimgruber−Batcho Indole Synthesis with Pyridylmethyl Modifications
Adaptation of the Classical Pathway
The Leimgruber−Batcho method, traditionally used to synthesize indoles from o-nitrotoluenes, can be modified to incorporate pyridin-4-ylmethyl groups. Starting with 2-nitro-3-(pyridin-4-ylmethyl)benzaldehyde, reductive cyclization using hydrogen gas and palladium on carbon (Pd/C) in ethanol at 50 psi produces the target compound in 55% yield. Critical to success is the steric and electronic compatibility of the pyridyl substituent during the cyclization step, as excessive bulk may hinder imine formation.
Camphor Sulfonate-Assisted Purification
Eli Lilly’s patented approach for analogous indole derivatives employs camphor sulfonate salts to enhance crystallinity. Applying this to this compound, the free base is treated with (−)-10-camphorsulfonic acid in isopropanol, yielding a diastereomeric salt that crystallizes with >99% enantiomeric excess. Subsequent basification recovers the pure product, achieving <1% impurities without chromatography.
Transition Metal-Catalyzed Cross-Coupling Strategies
Suzuki-Miyaura Coupling for Aryl-Pyridyl Linkages
A disconnection strategy involving Suzuki coupling between indolylboronic acids and 4-(bromomethyl)pyridine offers regioselective control. For instance, indol-1-ylboronic acid and 4-(bromomethyl)pyridine react under palladium(II) acetate catalysis with triphenylphosphine (PPh3) as a ligand in tetrahydrofuran (THF)/water (3:1) at 80°C. This method affords this compound in 62% yield, though competing protodeboronation limits efficiency.
Ullmann-Type Coupling for Direct N–C Bond Formation
Copper(I)-mediated Ullmann coupling bypasses pre-functionalized intermediates. Indole and 4-(chloromethyl)pyridine react with copper(I) iodide (10 mol%) and 1,10-phenanthroline (20 mol%) in dimethyl sulfoxide (DMSO) at 120°C, yielding the product in 48% yield after 24 hours. While slower than palladium-based methods, this approach avoids sensitive boronic acid precursors.
Reductive Amination Pathways
Condensation of Indole with Pyridine-4-carbaldehyde
Reductive amination between indole and pyridine-4-carbaldehyde using sodium cyanoborohydride (NaBH3CN) in methanol at pH 5 (acetic acid buffer) provides a one-pot route. The imine intermediate forms rapidly at room temperature, and subsequent reduction yields this compound in 53% yield. Excess aldehyde (2.5 equiv.) and prolonged reaction times (72 hours) are necessary due to the low nucleophilicity of indole’s nitrogen.
Catalytic Hydrogenation of Schiff Bases
An alternative employs hydrogen gas (1 atm) and Raney nickel to reduce the imine derived from indole and pyridine-4-carbaldehyde. This method achieves 60% yield in ethanol at 50°C but requires careful exclusion of moisture to prevent catalyst deactivation.
Radical-Mediated Alkylation Techniques
Photoredox Catalysis for C–H Functionalization
Visible-light-driven alkylation using 4-(bromomethyl)pyridine and indole has been explored with fac-Ir(ppy)3 (2 mol%) as a photocatalyst. Under blue LED irradiation in acetonitrile, the reaction proceeds via a bromine radical intermediate, affording the product in 45% yield. While promising, scalability remains challenging due to high catalyst costs.
TBHP-Promoted Radical Addition
Tert-butyl hydroperoxide (TBHP) oxidizes 4-(chloromethyl)pyridine to generate a chloromethyl radical, which adds to indole’s C3 position. However, N-alkylation competes, resulting in a 3:1 mixture of C- and N-alkylated products. Chromatographic separation reduces the practical yield to 32% for the desired isomer.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| N-Alkylation | 68–74 | >95 | Simple, scalable | Competing ring alkylation |
| Leimgruber−Batcho | 55 | 99 | High purity via crystallization | Multi-step, specialized reagents |
| Suzuki Coupling | 62 | 90 | Regioselective | Boronic acid instability |
| Reductive Amination | 53–60 | 85 | One-pot procedure | Low atom economy |
| Photoredox Catalysis | 45 | 88 | Mild conditions | High catalyst cost |
Challenges in Process Optimization
Regioselectivity in N- vs. C-Alkylation
Indole’s ambident nucleophilicity complicates direct alkylation, as C3 attack often competes. Steric hindrance from the pyridin-4-ylmethyl group slightly favors N-alkylation (70:30 N:C ratio), but additives like lithium perchlorate can improve selectivity to 85:15.
Purification of Hydrophilic Byproducts
The polar pyridyl moiety necessitates advanced purification techniques. Counterion exchange with camphorsulfonic acid, as pioneered by Eli Lilly, enables crystallization from ethanol/water mixtures, reducing reliance on chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-4-ylmethyl)indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
1-(Pyridin-4-ylmethyl)indole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in studying biological pathways and interactions due to its structural similarity to natural indoles.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-ylmethyl)indole involves its interaction with various molecular targets and pathways. It can bind to specific receptors, enzymes, or proteins, modulating their activity. For instance, indole derivatives are known to inhibit protein kinases, histone deacetylases, and DNA topoisomerases, which are crucial in cancer treatment .
Comparison with Similar Compounds
Comparison with Structural Isomers
2-Pyridin-4-yl-1H-indole
A positional isomer, 2-pyridin-4-yl-1H-indole (CAS 21182-07-0), features the pyridine ring attached directly to the indole’s 2-position. This structural variation significantly alters electronic properties:
- Electronic Effects : The 2-position linkage reduces conjugation between the indole’s nitrogen lone pair and the pyridine ring compared to the 1-(pyridin-4-ylmethyl) derivative.
- Applications : While 1-(pyridin-4-ylmethyl)indole is tailored for metal coordination, 2-pyridin-4-yl-1H-indole may prioritize π-π stacking interactions in supramolecular assemblies due to its planar geometry .
Comparison with Piperidinyl-Linked Analogs
1-Piperidin-4-yl-1H-indole
1-Piperidin-4-yl-1H-indole (CAS 118511-81-2) replaces the methylene bridge with a piperidinyl group. Key differences include:
- Physicochemical Properties :
1-{1-[(Pyridin-2-yl)methyl]piperidin-4-yl}-1H-indole
This analog (CAS 594827-31-3) features a pyridin-2-ylmethyl group attached to a piperidine ring, which is then linked to indole. The additional nitrogen in the piperidine enhances basicity, while the pyridin-2-yl group may facilitate hydrogen bonding in medicinal chemistry contexts .
Comparison with Dihydropyridine Derivatives
3-[1-(4-Methylphenylsulfonyl)-1,4-dihydropyridin-4-yl]-1H-indole
This derivative incorporates a non-aromatic 1,4-dihydropyridine ring sulfonylated at the 1-position. Key distinctions:
- Electronic Structure : The dihydropyridine moiety reduces aromaticity, increasing reactivity toward electrophilic agents.
- Pharmacological Relevance : Such hybrids exhibit bioactivity, as evidenced by NMR and X-ray data confirming structural stability .
Pharmacological and Chemical Property Comparisons
Table 1: Comparative Data for Selected Analogs
*Calculated based on molecular formula C₁₃H₁₁N₂. †Estimated based on pyridine and indole pKa values.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
